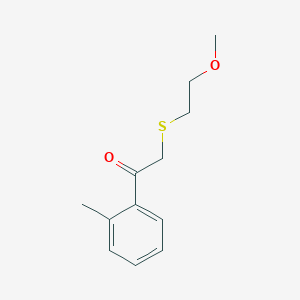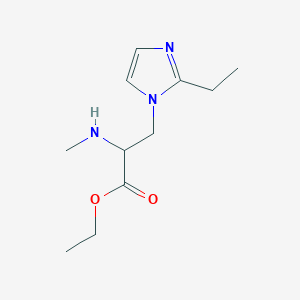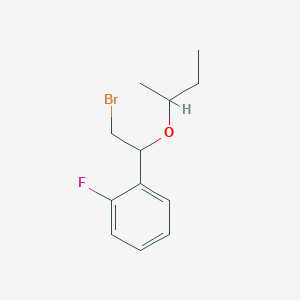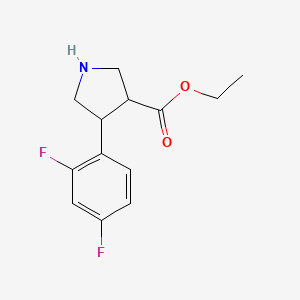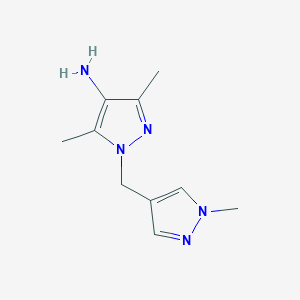
3,5-Dimethyl-1-((1-methyl-1h-pyrazol-4-yl)methyl)-1h-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethyl-1-((1-methyl-1h-pyrazol-4-yl)methyl)-1h-pyrazol-4-amine is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-1-((1-methyl-1h-pyrazol-4-yl)methyl)-1h-pyrazol-4-amine typically involves nucleophilic substitution reactions. One common method involves the reaction of an O-tosyl oxazoline derivative with 3,5-dimethyl-1H-pyrazole in the presence of a base such as potassium hydroxide (KOH) and dimethyl sulfoxide (DMSO) as the solvent . The reaction is carried out by heating the mixture, resulting in the formation of the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-1-((1-methyl-1h-pyrazol-4-yl)methyl)-1h-pyrazol-4-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: As mentioned earlier, the compound can be synthesized through nucleophilic substitution reactions.
Oxidation and Reduction:
Substitution Reactions: The compound can participate in substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium hydroxide (KOH) and dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution typically yields the desired pyrazole derivative, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
Scientific Research Applications
3,5-Dimethyl-1-((1-methyl-1h-pyrazol-4-yl)methyl)-1h-pyrazol-4-amine has several scientific research applications:
Medicinal Chemistry: Pyrazole derivatives are known for their anti-inflammatory, antimicrobial, and anticancer properties. This compound could be explored for similar activities.
Organic Synthesis: The compound can serve as a precursor for the synthesis of more complex heterocyclic systems.
Biological Studies: Due to its unique structure, the compound can be used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: Pyrazole derivatives are used in the production of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The exact mechanism of action for 3,5-Dimethyl-1-((1-methyl-1h-pyrazol-4-yl)methyl)-1h-pyrazol-4-amine is not well-documented. pyrazole derivatives generally exert their effects by interacting with specific molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed biological activities .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features.
1-Methyl-3,5-dimethyl-1H-pyrazole: Another related compound with a methyl group at the 1-position.
4-Methyl-3,5-dimethyl-1H-pyrazole: A compound with a methyl group at the 4-position.
Uniqueness
3,5-Dimethyl-1-((1-methyl-1h-pyrazol-4-yl)methyl)-1h-pyrazol-4-amine is unique due to the presence of two pyrazole rings connected by a methylene bridge. This structural feature can influence its reactivity and biological activity, making it distinct from other similar compounds .
Properties
Molecular Formula |
C10H15N5 |
|---|---|
Molecular Weight |
205.26 g/mol |
IUPAC Name |
3,5-dimethyl-1-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C10H15N5/c1-7-10(11)8(2)15(13-7)6-9-4-12-14(3)5-9/h4-5H,6,11H2,1-3H3 |
InChI Key |
CKMJALDVVNWJBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2=CN(N=C2)C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


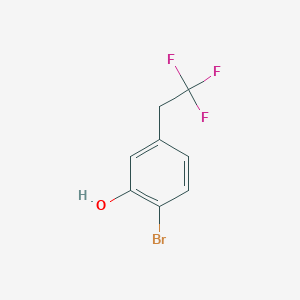
amino}propanoicacid](/img/structure/B13630936.png)
![(1R,2R,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-amine](/img/structure/B13630939.png)
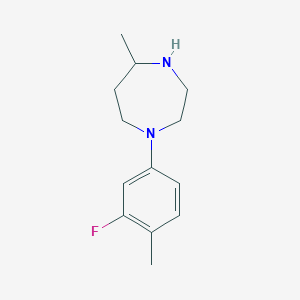
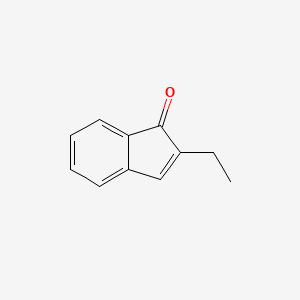

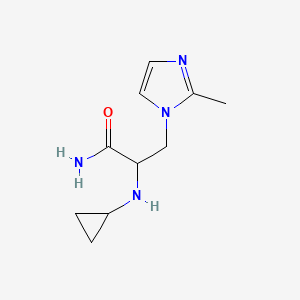
![(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-(1H-indol-3-YL)-acetic acid](/img/structure/B13630970.png)
